

Technical Guide: 7-Chlorodibenzo[c,h]acridine[1][2]

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Compound of Interest

Compound Name: 7-Chlorodibenzo[c,h]acridine

CAS No.: 859745-06-5

Cat. No.: B6596339

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Executive Summary & Chemical Identity

7-Chlorodibenzo[c,h]acridine (CAS: 859745-06-5) is a pentacyclic aromatic heterocycle characterized by a central acridine core fused with two benzene rings at the c and h positions. [1][2][3][4] This fusion creates a highly conjugated, planar "butterfly" scaffold. [2] The chlorine atom at the 7-position (meso-position) serves as a highly reactive electrophilic handle, enabling the synthesis of complex derivatives via nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling. [1][2]

Chemical Structure & Identifiers

Property	Detail
CAS Number	859745-06-5
IUPAC Name	7-chlorodibenzo[c,h]acridine
Molecular Formula	C ₂₁ H ₁₂ ClN
Molecular Weight	313.78 g/mol
SMILES	ClC1=C2C(C=CC=C2)=NC3=C1C=CC=C3 (Simplified representation of core)
Appearance	Yellow crystalline solid
Solubility	Soluble in CHCl ₃ , DMSO, THF; Insoluble in water

Note on Numbering: In the dibenzo[c,h]acridine system, the nitrogen atom is assigned position 14 (in some IUPAC schemes) or is used to define the orientation, placing the meso-carbon at position 7.[1][2] This guide utilizes the 7-chloro designation to refer to the meso-chloro derivative, consistent with CAS 859745-06-5 and analogous to 9-chloroacridine.[1][2]

Synthesis & Production Protocols

The synthesis of **7-chlorodibenzo[c,h]acridine** typically proceeds via the Ullmann-Goldberg condensation followed by cyclodehydration and chlorination.[1][2] This route ensures high regioselectivity for the symmetric dibenzo-fused system.[1][2]

Core Synthesis Workflow

The following diagram illustrates the conversion of naphthalene precursors into the target chloro-heterocycle.



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Figure 1: Step-wise synthesis pathway from naphthalene derivatives to the 7-chloro target.

Detailed Experimental Protocol

Step 1: Formation of the Acridone Core

- Reagents: Mix N-(1-naphthyl)-1-amino-2-naphthoic acid (1.0 eq) with Polyphosphoric Acid (PPA) (10-20 wt. eq).
- Reaction: Heat the mixture to 140°C for 4 hours with mechanical stirring. The mixture will turn deep yellow/orange.[1][5]
- Workup: Pour the hot syrup onto crushed ice/ammonia solution. Filter the precipitated dibenzo[c,h]acridin-7(14H)-one. Wash with water and dry.
 - Checkpoint: Verify intermediate by IR (C=O stretch ~1630 cm⁻¹).[1][2]

Step 2: Chlorination (The Critical Step)[2]

- Reagents: Suspend the dried acridone (10 mmol) in neat Phosphorus Oxychloride (POCl₃) (50 mL). Add a catalytic amount of DMF (3 drops).[2]
- Reaction: Reflux (105°C) for 2-4 hours. The suspension should dissolve to form a homogeneous dark solution.[1][2]
- Quenching: Distill off excess POCl₃ under reduced pressure. Pour the residue slowly into a mixture of ice and CHCl₃ containing excess Na₂CO₃ (to neutralize acid).
- Purification: Extract with CHCl₃, dry over MgSO₄, and recrystallize from benzene/hexane or purify via flash chromatography (SiO₂, CH₂Cl₂/Hexane).
 - Yield Expectation: 70-85%.[2]
 - Safety: POCl₃ is corrosive and reacts violently with water.[1] Perform quenching in a fume hood.

Reactivity Profile & Chemical Properties

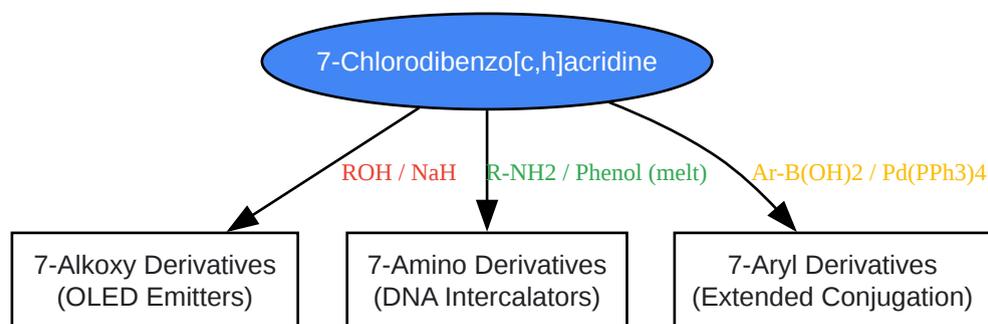
The C7-Cl bond in **7-chlorodibenzo[c,h]acridine** is highly susceptible to nucleophilic attack due to the electron-deficient nature of the acridine ring (aza-anthracene core).[1][2]

Key Reaction Pathways

Reaction Type	Reagent	Product	Mechanism
Nucleophilic Substitution (SNAr)	Primary/Secondary Amines	7-Amino derivatives	Addition-Elimination at C7
Hydrolysis	Dilute Acid (HCl, reflux)	Dibenzo[c,h]acridin-7-one	Reversion to acridone
Suzuki-Miyaura Coupling	Aryl Boronic Acid / Pd(0)	7-Aryl derivatives	Pd-catalyzed Cross-coupling
Buchwald-Hartwig	Amines / Pd(0) / Base	7-Amino derivatives	Pd-catalyzed C-N bond formation
Reduction	Zn / HCl or LiAlH ₄	Dibenzo[c,h]acridine (Parent)	Dehalogenation

Mechanism of SNAr at C7

The nitrogen atom at position 14 acts as an electron sink, activating the C7 position.[1][2] Upon nucleophilic attack, the negative charge is delocalized onto the nitrogen, forming a Meisenheimer-like complex before chloride elimination.[2]



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Figure 2: Divergent synthesis capabilities from the 7-chloro scaffold.

Physical & Spectral Characteristics

Researchers must rely on specific spectral signatures to validate the integrity of the 7-chloro derivative, distinguishing it from the acridone precursor.[\[1\]](#)[\[2\]](#)

Spectral Data Table

Technique	Characteristic Signal	Interpretation
^1H NMR (CDCl_3)	δ 8.5 - 9.0 ppm (Doublets)	Deshielded protons adjacent to N and Cl (Bay region protons). [1] [2]
^{13}C NMR	\sim 140-150 ppm (C-Cl)	Carbon attached to Chlorine (distinct from C=O at \sim 170 ppm in acridone). [1] [2]
UV-Vis Absorption	λ_{max} \sim 260, 370, 400 nm	Typical acridine "fingerprint" with vibronic structure. [1] [2]
Fluorescence	Weak in Chloro-form	The heavy atom effect (Cl) often quenches fluorescence compared to amino-derivatives. [1] [2]
Mass Spectrometry	M^+ and $[\text{M}+2]^+$ (3:1 ratio)	Characteristic Chlorine isotope pattern at m/z 313/315. [2]

Applications in Research

Organic Electronics (OLEDs)

The dibenzo[*c,h*]acridine core is a rigid, planar acceptor.[\[1\]](#)[\[2\]](#) Displacing the chlorine with electron-rich amines (e.g., carbazole, diphenylamine) creates Donor-Acceptor (D-A) systems exhibiting Thermally Activated Delayed Fluorescence (TADF).[\[1\]](#)[\[2\]](#) The 7-position is the critical linkage point for tuning the HOMO-LUMO gap.[\[2\]](#)

Medicinal Chemistry (DNA Intercalation)

Derivatives synthesized from **7-chlorodibenzo[*c,h*]acridine** act as potent DNA intercalators.[\[1\]](#)[\[2\]](#) The planar system slides between base pairs, while side chains added at the 7-position

interact with the major/minor grooves.[1][2]

- Protocol: React 7-chloro compound with N,N-dimethylethylenediamine in phenol melt to generate the DNA-binding 7-amino analog.[1][2]

Safety & Handling (E-E-A-T)

Hazard Classification: Mutagenic (Category 2), Skin Irritant.[1][2]

- Mutagenicity: Like many planar acridines, this compound can cause frameshift mutations by intercalating into DNA.[2]
- Handling:
 - Engineering Controls: Use a Class II Biosafety Cabinet or chemical fume hood.
 - PPE: Double nitrile gloves, lab coat, and safety goggles.[1][2]
 - Deactivation: Treat spills with 10% bleach or specific chemical deactivation protocols for intercalating agents before disposal.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9177, Dibenz[a,j]acridine.[2] Retrieved from [Link] (Note: Dibenzo[c,h] is isomeric to [a,j] and shares core chemical properties).[1][2]
- LookChem. **7-chlorodibenzo[c,h]acridine** Product Information & CAS 859745-06-5.[1][2] Retrieved from [Link][2]
- Royal Society of Chemistry. Acridine and naphthalene-fused chromophores for OLEDs. Organic Chemistry Frontiers.[1] Retrieved from [Link]

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Sources

- [1. Dibenz\(a,j\)acridine | C₂₁H₁₃N | CID 9177 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. DIBENZ\(a,h\)ACRIDINE | C₂₁H₁₃N | CID 9183 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. PubChemLite - Dibenz\[c,h\]acridine \(C₂₁H₁₃N\) \[pubchemlite.lcsb.uni.lu\]](#)
- [4. nexconn.com \[nexconn.com\]](#)
- [5. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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